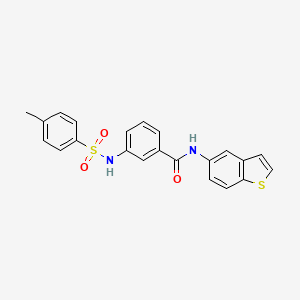
N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide, also known as BVT.5182, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and researchers are now exploring its mechanism of action and potential therapeutic uses.
科学的研究の応用
Anticancer Activity
The design and synthesis of benzamide derivatives have been a focus in anticancer research. A study by Ravinaik et al. (2021) reported the synthesis of benzamide derivatives showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit higher activity than the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antibacterial and Anti-Enzymatic Activity
Abbasi et al. (2015) described the synthesis of N-alkyl/aralkyl benzene sulfonamides with potent antibacterial and moderate to weak enzyme inhibition capabilities. These derivatives were structurally elucidated and screened against various bacterial strains and enzymes, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Diuretic Activity
A series of biphenyl benzothiazole-2-carboxamide derivatives synthesized by Yar and Ansari (2009) were evaluated for their in vivo diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate, highlighting the potential application of such compounds in diuretic therapy (Yar & Ansari, 2009).
Lipoxygenase Inhibition and Antibacterial Activity
Research by Abbasi et al. (2017) aimed to synthesize new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial potential and inhibitory action against Lipoxygenase, suggesting their utility in treating inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).
特性
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-5-8-20(9-6-15)29(26,27)24-19-4-2-3-17(14-19)22(25)23-18-7-10-21-16(13-18)11-12-28-21/h2-14,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYRLYGKHLYQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-3-(4-methylphenylsulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2557164.png)
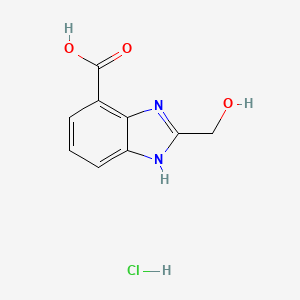

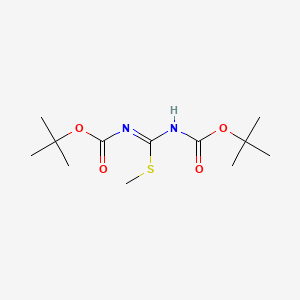
![6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557169.png)
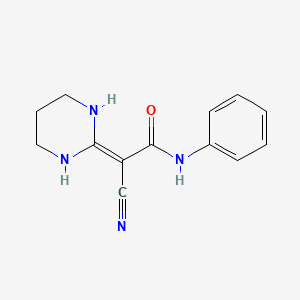
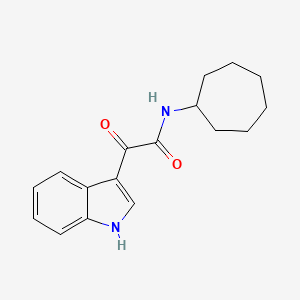
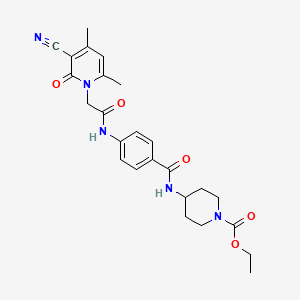
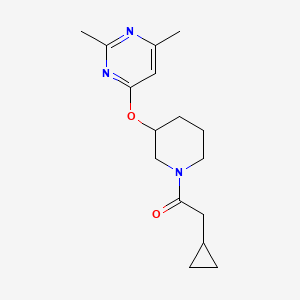
![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
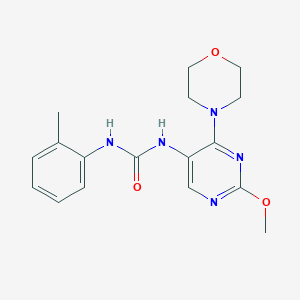
![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)